Bisvertinolon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisvertinolon: is an organic compound with the molecular formula C28H32O8 and a molar mass of 496.55 g/mol . It is a member of the sorbicillinoid family, a group of yellow secondary metabolites produced by various ascomycetes, including Penicillium chrysogenum and Trichoderma reesei . This compound is known for its complex bicyclic and tricyclic frameworks and is highly oxygenated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisvertinolon involves the iterative combination of acetyl units through the action of polyketide synthases (PKSs). The biosynthesis pathway includes the action of two PKSs, Sor1 and Sor2, which add acetyl units and methyl groups to form the polyketide chain . The polyketide undergoes spontaneous cyclization to form sorbicillin or 2’,3’-dihydrosorbicillin, which are then oxidized by monooxygenases to form sorbicillinol . Sorbicillinol serves as the building block for this compound and other sorbicillinoids .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Trichoderma reesei or Penicillium chrysogenum. These strains are optimized to overproduce the necessary enzymes and intermediates required for the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Bisvertinolon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is highly reactive due to its multiple hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl groups in this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: Bisvertinolon is used as a model compound in studies of polyketide biosynthesis and enzyme catalysis. Its complex structure and reactivity make it an ideal candidate for investigating the mechanisms of polyketide synthases and monooxygenases .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has been shown to restrict the growth of competing pathogenic fungi, making it a valuable compound in the development of new antifungal agents .
Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit the growth of certain cancer cell lines has garnered interest in its potential as a chemotherapeutic agent .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of other sorbicillinoids. Its unique chemical properties make it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of bisvertinolon involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of key enzymes involved in fungal and bacterial growth . This compound targets the polyketide synthase pathway, disrupting the biosynthesis of essential metabolites in pathogenic fungi . Additionally, it interacts with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Sorbicillinol: A precursor in the biosynthesis of bisvertinolon, sharing similar structural features and reactivity.
Oxosorbicillinol: Another sorbicillinoid with similar biosynthetic origins and chemical properties.
Dihydrosorbicillinol: A reduced form of sorbicillinol, also involved in the biosynthesis of this compound.
Uniqueness: this compound is unique among sorbicillinoids due to its specific structural configuration and the presence of multiple hydroxyl and carbonyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C28H32O9 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2E,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione |
InChI |
InChI=1S/C28H32O9/c1-7-9-11-13-16(29)18-20(31)15(3)22(32)26(5)21(18)25(4)23(33)19(17(30)14-12-10-8-2)24(34)27(6,35)28(25,36)37-26/h7-14,21,29-31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16+,19-17+ |
InChI Key |
NWYGQCMFWAOARK-QPETVQOOSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=C/1\C2C3(C(=O)/C(=C(/C=C/C=C/C)\O)/C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)/O |
Canonical SMILES |
CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.